2-(4-chlorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic Acid
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4S/c17-13-5-7-14(8-6-13)23(21,22)18-10-12-4-2-1-3-11(12)9-15(18)16(19)20/h1-8,15H,9-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFNHAUXOMDUFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is classified as an isoquinoline, a class of compounds known to interact with various biological targets.
Mode of Action
Isoquinolines, in general, are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds or intermolecular interactions.
Biological Activity
2-(4-Chlorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, enzyme inhibition, and other pharmacological effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H14ClNO4S
- CAS Number : 4205458
This structure features a sulfonyl group attached to an isoquinoline derivative, which is crucial for its biological activity.
Antibacterial Activity
Recent studies have demonstrated that derivatives of this compound exhibit notable antibacterial properties. For instance, compounds synthesized with similar structures showed moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis, while demonstrating weaker effectiveness against other strains . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Strains | Weak to Moderate |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has shown strong inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. The IC50 values for some derivatives were significantly lower than the standard reference compound thiourea, indicating potent enzyme inhibition.
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 0.63 - 6.28 |
| Urease | 1.13 - 6.28 |
These results suggest that the compound could be developed as a therapeutic agent for conditions requiring AChE inhibition, such as Alzheimer's disease .
Antioxidant Activity
Some studies have indicated potential antioxidant properties of the compound. The ability to scavenge free radicals can contribute to its overall therapeutic profile, particularly in preventing oxidative stress-related diseases.
Case Studies and Research Findings
- Antibacterial Screening : A study conducted on synthesized derivatives showed that compounds with a similar sulfonyl group exhibited strong antibacterial activity against Salmonella typhi, suggesting that structural modifications can enhance efficacy .
- Enzyme Inhibition Studies : Research highlighted the effectiveness of the compound as an AChE inhibitor with promising IC50 values, making it a candidate for further development in neurodegenerative disease therapies .
- Molecular Docking Studies : Docking studies have elucidated the binding interactions of the compound with target enzymes, providing insights into its mechanism of action at the molecular level .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogs from the literature, focusing on key differences in substituents, molecular properties, and bioactivity.
Structural Analogues with Modified Aryl Groups
- 2-(4-Phenylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic Acid Structural Difference: Replaces the 4-chlorophenyl group with a biphenyl moiety. Impact: Increased lipophilicity due to the biphenyl group may enhance membrane permeability but reduce aqueous solubility compared to the 4-chlorophenyl analog . Activity: No specific bioactivity reported, but biphenyl groups are often associated with improved target binding in kinase inhibitors .
Isoquinoline-Based Pharmaceuticals
- Quinapril Derivatives (e.g., Accuretic®) Structure: Contains a 3,4-dihydroisoquinoline-3-carboxylic acid core but substitutes the sulfonyl group with an ethoxycarbonyl-phenylpropyl side chain . Activity: Clinically used as an ACE inhibitor for hypertension. The absence of a sulfonyl group in quinapril highlights how electronic properties (e.g., electron-withdrawing vs. electron-donating groups) direct pharmacological targets . Molecular Weight: ~460.5 g/mol (higher than the target compound due to bulkier substituents) .
Thiophene-Based Anticancer Agents
- 5-(4-Chlorophenyl)-3-(2-methyl-4-oxo-5-phenyl-3,4-dihydropyrrolo[2,3-d]pyrimidin-7-yl)thiophene-2-carboxylic Acid (Compound 16) Structural Difference: Replaces the isoquinoline core with a thiophene ring but retains the 4-chlorophenyl and carboxylic acid groups . Activity: Exhibits potent anticancer activity (superior to doxorubicin in some assays). The thiophene moiety may facilitate π-π stacking interactions with DNA or enzyme targets . Molecular Weight: ~450–500 g/mol (estimated), higher than the target compound due to fused heterocycles .
Sulfonamide and Hydrazide Derivatives
- N-(4-Chlorophenyl)-2-(9-(4-chlorophenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰⁴,⁸]tetradecen-4(8)-one-6-yl)-5-acetic Acid Hydrazide (IIIo) Structural Difference: Incorporates a hydrazide group instead of a carboxylic acid and adds a complex tetracyclic system . The hydrazide group may serve as a prodrug precursor, improving bioavailability .
Data Table: Key Comparative Features
Research Findings and Implications
Role of the Sulfonyl Group : The sulfonyl group in the target compound may enhance electrophilicity , facilitating interactions with nucleophilic residues in enzyme active sites. This contrasts with quinapril’s ethoxycarbonyl group, which is hydrolyzed in vivo to release the active diacid .
4-Chlorophenyl vs. Biphenyl: The 4-chlorophenyl group provides moderate lipophilicity, balancing membrane permeability and solubility.
Thiophene vs. Isoquinoline Cores: Thiophene-based compounds () show superior anticancer activity, suggesting that heterocycle choice critically impacts bioactivity. However, isoquinoline derivatives may offer better metabolic stability .
Carboxylic Acid Modifications : Converting the carboxylic acid to a hydrazide () or ester () could optimize pharmacokinetics, though this may alter target selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
